REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:6]=[C:7]([Br:14])[C:8]2[O:12][CH:11]=[CH:10][C:9]=2[CH:13]=1)=[O:4].[OH-].[Na+]>C(O)C>[C:3]([C:5]1[CH:6]=[C:7]([Br:14])[C:8]2[O:12][CH:11]=[CH:10][C:9]=2[CH:13]=1)([OH:4])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C(C2=C(C=CO2)C1)Br
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Name
|
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
|
DISSOLUTION
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Details
|
the residue dissolved in water
|
Type
|
ADDITION
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Details
|
This solution was then made basic by the addition of 1N sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
was extracted well with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the resulting solid removed by filtration
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted well with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C(C2=C(C=CO2)C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |